molecular formula C22H44ClN3O B12702095 (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride CAS No. 94113-66-3

(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride

Cat. No.: B12702095
CAS No.: 94113-66-3
M. Wt: 402.1 g/mol
InChI Key: RGHLBNYWPWHJHD-NBTZWHCOSA-N
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Description

(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the amide bond: This can be achieved through the reaction of an appropriate carboxylic acid derivative with an amine.

    Introduction of the aminoethyl groups: This step involves the reaction of the intermediate with ethylenediamine under controlled conditions.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated amides

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cell signaling and membrane interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride involves its interaction with specific molecular targets. The compound can interact with cell membranes, altering their fluidity and permeability. Additionally, it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to modulate cellular processes makes it a compound of interest in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

  • (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide
  • (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide acetate

Uniqueness

The hydrochloride salt form of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide offers enhanced solubility and stability compared to its free base or acetate counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility and stability are crucial.

Properties

CAS No.

94113-66-3

Molecular Formula

C22H44ClN3O

Molecular Weight

402.1 g/mol

IUPAC Name

(9Z,12Z)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12-dienamide;hydrochloride

InChI

InChI=1S/C22H43N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26);1H/b7-6-,10-9-;

InChI Key

RGHLBNYWPWHJHD-NBTZWHCOSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCNCCN.Cl

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN.Cl

Origin of Product

United States

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